molecular formula C10H12BrFMgO B14875837 (3-Fluoro-2-i-butyloxyphenyl)magnesium bromide

(3-Fluoro-2-i-butyloxyphenyl)magnesium bromide

Cat. No.: B14875837
M. Wt: 271.41 g/mol
InChI Key: PIZMSDGZEJOFOZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-fluoro-2-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF): is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3-fluoro-2-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the production of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a 0.50 M solution in THF to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions: (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Alkyl Halides: Methyl iodide, ethyl bromide.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.

    Cross-Coupling Reactions: Facilitates the formation of biaryl compounds, which are important in material science and drug development.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Mechanism of Action

The mechanism of action of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds and other functional groups .

Comparison with Similar Compounds

  • (4-trifluoromethylphenyl)magnesium bromide
  • (2-trifluoromethylphenyl)magnesium bromide

Comparison:

Properties

IUPAC Name

magnesium;1-fluoro-2-(2-methylpropoxy)benzene-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZMSDGZEJOFOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=[C-]C=CC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.